molecular formula C11H10BrN3O B11327864 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one

2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one

Cat. No.: B11327864
M. Wt: 280.12 g/mol
InChI Key: IAMOZTDJOVAWLJ-UHFFFAOYSA-N
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Description

2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromine atom attached to an aniline group, which is further connected to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one typically involves multiple steps. One common method starts with the nitration of aniline to form nitroaniline, followed by reduction to produce 4-bromoaniline . The 4-bromoaniline is then reacted with 6-methyl-1H-pyrimidin-4-one under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol and catalysts like iron oxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and environmentally friendly solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .

Mechanism of Action

The mechanism of action of 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both 4-bromoaniline and 6-methyl-1H-pyrimidin-4-one. This unique combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

2-(4-bromoanilino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10BrN3O/c1-7-6-10(16)15-11(13-7)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16)

InChI Key

IAMOZTDJOVAWLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)Br

Origin of Product

United States

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